molecular formula C15H20N2O2 B13867470 (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone

(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone

Cat. No.: B13867470
M. Wt: 260.33 g/mol
InChI Key: XKOKCRVBOCMEQZ-UHFFFAOYSA-N
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Description

(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, and a phenyl group with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone typically involves the reaction of 4-(hydroxymethyl)benzoyl chloride with 4-cyclopropylpiperazine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of the starting materials, followed by the reaction under controlled conditions to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)phenyl derivative.

    Reduction: Formation of 4-(hydroxymethyl)phenyl alcohol derivative.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone

InChI

InChI=1S/C15H20N2O2/c18-11-12-1-3-13(4-2-12)15(19)17-9-7-16(8-10-17)14-5-6-14/h1-4,14,18H,5-11H2

InChI Key

XKOKCRVBOCMEQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CO

Origin of Product

United States

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